molecular formula C10H11F2N5 B1483317 1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 2098131-01-0

1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B1483317
CAS No.: 2098131-01-0
M. Wt: 239.22 g/mol
InChI Key: LEHIHZALUDIKFT-UHFFFAOYSA-N
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Description

1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a novel chemical compound with potential applications across various scientific domains, including chemistry, biology, and medicine. Its unique structure, characterized by a difluoromethyl group attached to a pyrazole ring, makes it a compound of significant interest for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves a multi-step process:

  • Step 1: Introduction of the difluoromethyl group onto a suitable precursor molecule.

  • Step 2: Cyclization to form the pyrazole ring, incorporating the difluoromethyl and pyrazinyl groups.

  • Step 3: Methylation of the amine group to complete the synthesis.

Industrial Production Methods: Scaling up for industrial production involves optimizing each step to maximize yield and purity while minimizing costs and environmental impact. This includes the use of catalytic agents and precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.

  • Reduction: Involves the addition of hydrogen or removal of oxygen.

  • Substitution: Involves replacing one atom or group within the molecule with another atom or group.

Common Reagents and Conditions: Reagents commonly used in these reactions include strong acids and bases, oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a ketone or aldehyde derivative, while reduction could lead to a fully reduced amine.

Scientific Research Applications

1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has several promising applications:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Potential to act as a molecular probe to study biological pathways.

  • Medicine: Investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory and anti-cancer research.

  • Industry: Employed in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets. This interaction can modulate biological pathways, leading to therapeutic outcomes. The pathways involved may include:

  • Inhibition of specific enzymes: Leading to a reduction in the activity of the targeted enzyme.

  • Binding to receptors: Altering receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

  • 1-(1-(Difluoromethyl)-3-(phenyl)-1H-pyrazol-5-yl)-N-methylmethanamine

  • 1-(1-(Difluoromethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

  • 1-(1-(Difluoromethyl)-3-(thiazol-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Conclusion

1-(1-(Difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a compound with significant potential in scientific research and industrial applications. Its unique structure, versatility in chemical reactions, and promising preliminary research outcomes suggest that it may play a vital role in future developments across various fields. Further research will continue to uncover its full potential and pave the way for new innovations.

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-pyrazin-2-ylpyrazol-3-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5/c1-13-5-7-4-8(16-17(7)10(11)12)9-6-14-2-3-15-9/h2-4,6,10,13H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHIHZALUDIKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=NN1C(F)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 2
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
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Reactant of Route 4
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-(difluoromethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

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